molecular formula C29H33ClN2O3 B601814 Loperamide oxide CAS No. 109572-89-6

Loperamide oxide

カタログ番号: B601814
CAS番号: 109572-89-6
分子量: 493.0 g/mol
InChIキー: KXVSBTJVTUVNPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of loperamide oxide involves several steps. One common method starts with the reaction of diphenylacetonitrile with sodium amide, followed by the introduction of oxirane. The resulting compound is then treated with a glacial acetic acid solution of hydrogen bromide to obtain 4-bromo-2,2-dibenzylbutyric acid. This intermediate undergoes acylation with sulfoxide chloride, followed by a reaction with dimethylamine in toluene and water. Finally, the compound reacts with 4-hydroxy-4-p-chlorophenylpiperidine to yield loperamide .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Loperamide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. For example, halogenated derivatives may exhibit enhanced antidiarrheal activity .

科学的研究の応用

Loperamide oxide has a wide range of scientific research applications:

作用機序

Loperamide oxide exerts its effects by acting on the mu-opioid receptor expressed on the circular and longitudinal intestinal muscles. Receptor binding leads to the recruitment of G-protein receptor kinases and the activation of downstream molecular cascades that inhibit enteric nerve activity. This suppression of enteric neurons results in decreased peristalsis and fluid secretion, leading to longer gastrointestinal transit time and increased absorption of fluids and electrolytes .

類似化合物との比較

Loperamide oxide is unique compared to other antidiarrheal agents due to its specific mechanism of action and chemical structure. Similar compounds include:

This compound stands out due to its minimal central nervous system penetration, making it a safer option for long-term use in treating diarrhea .

生物活性

Loperamide oxide (LOPOX) is a prodrug of loperamide, primarily utilized in treating diarrhea. Its biological activity is characterized by its conversion to loperamide in the gastrointestinal tract, where it exerts therapeutic effects while potentially minimizing systemic exposure and adverse effects associated with loperamide. This article presents a comprehensive overview of the biological activity of this compound, including pharmacokinetics, clinical efficacy, and relevant case studies.

This compound is metabolized anaerobically in the gut, primarily by intestinal microflora, to loperamide. This metabolic conversion is crucial for its therapeutic action. Studies have shown that LOPOX can be efficiently reduced in gut contents across various species, including humans and dogs, with the highest activity observed in the cecum . The reduction process is significantly inhibited under aerobic conditions and by heat treatment, indicating the importance of anaerobic bacteria in this metabolic pathway.

Table 1: Reduction of this compound to Loperamide

SpeciesReduction Efficiency (%)Location
Rats89.2Cecal contents
DogsGradual increaseProximal to cecum
Germ-free Rats<1Small intestine

The pharmacokinetic profile demonstrates that oral administration of LOPOX results in lower systemic availability compared to loperamide itself. Specifically, peak plasma levels of loperamide after LOPOX administration were significantly lower (1.1 ng/ml) than after direct loperamide administration (2.41 ng/ml) . This suggests that LOPOX provides a site-specific delivery of loperamide, enhancing its local effect while reducing systemic exposure.

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in treating acute diarrhea. A randomized controlled trial involving 230 adult patients assessed two doses (1 mg and 2 mg) of LOPOX against a placebo. The results indicated that both doses significantly reduced the time to complete relief compared to placebo, with median times of 27 hours 55 minutes for the 1 mg group and 25 hours for the 2 mg group . Furthermore, 78% of patients receiving LOPOX rated their treatment as good or excellent.

Table 2: Efficacy of this compound in Acute Diarrhea

GroupMedian Time to Relief (hours)Good/Excellent Rating (%)
This compound (1 mg)27:5578
This compound (2 mg)25:0078
Placebo40:3562

In another study focusing on chronic diarrhea associated with faecal incontinence, patients receiving LOPOX showed a reduction in stool weight and improved symptom ratings. Although there were limited effects on anorectal function, an increase in internal anal sphincter tone was noted .

Case Studies and Adverse Effects

Adverse events associated with this compound are generally rare and comparable to those observed with placebo treatments. In a study comparing LOPOX to placebo for acute diarrhea, adverse experiences were less frequent among patients treated with LOPOX . This safety profile supports the hypothesis that LOPOX may offer therapeutic benefits with reduced risks compared to traditional loperamide.

特性

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883171, DTXSID10869468
Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106900-12-3, 109572-89-6
Record name Loperamide oxide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide anhydrous, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOPERAMIDE OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOPERAMIDE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。